4-(2-Methylpyrazol-3-yl)-2-(methylsulfonylmethyl)-1,3-thiazole
Description
4-(2-Methylpyrazol-3-yl)-2-(methylsulfonylmethyl)-1,3-thiazole is a heterocyclic compound that features a thiazole ring substituted with a methylsulfonylmethyl group and a pyrazolyl group
Properties
IUPAC Name |
4-(2-methylpyrazol-3-yl)-2-(methylsulfonylmethyl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2S2/c1-12-8(3-4-10-12)7-5-15-9(11-7)6-16(2,13)14/h3-5H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWEKKNAMIMQJTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CSC(=N2)CS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylpyrazol-3-yl)-2-(methylsulfonylmethyl)-1,3-thiazole typically involves multi-step organic reactions
Thiazole Ring Formation: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Introduction of Pyrazolyl Group: The pyrazolyl group can be introduced through a coupling reaction, such as the Suzuki-Miyaura cross-coupling, using a pyrazole boronic acid derivative and a halogenated thiazole intermediate.
Methylsulfonylmethyl Group Addition: The methylsulfonylmethyl group can be added via a nucleophilic substitution reaction, where a suitable sulfonyl chloride reacts with a thiazole derivative in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methylpyrazol-3-yl)-2-(methylsulfonylmethyl)-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazolyl group can be reduced under hydrogenation conditions.
Substitution: The methylsulfonylmethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced pyrazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-Methylpyrazol-3-yl)-2-(methylsulfonylmethyl)-1,3-thiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Potential use as a bioactive molecule in drug discovery due to its unique structural features.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(2-Methylpyrazol-3-yl)-2-(methylsulfonylmethyl)-1,3-thiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or altering protein conformation.
Comparison with Similar Compounds
Similar Compounds
4-(2-Methylpyrazol-3-yl)-2-(methylthio)-1,3-thiazole: Similar structure but with a methylthio group instead of a methylsulfonylmethyl group.
4-(2-Methylpyrazol-3-yl)-2-(methylsulfonyl)-1,3-thiazole: Similar structure but without the additional methyl group on the sulfonyl moiety.
Uniqueness
4-(2-Methylpyrazol-3-yl)-2-(methylsulfonylmethyl)-1,3-thiazole is unique due to the presence of both a pyrazolyl and a methylsulfonylmethyl group on the thiazole ring, which can impart distinct chemical and biological properties compared to its analogs.
This compound’s unique combination of functional groups makes it a versatile molecule for various applications, distinguishing it from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
